molecular formula C9H8ClN3S B11774087 4-(2-Chlorophenyl)-2-hydrazinylthiazole

4-(2-Chlorophenyl)-2-hydrazinylthiazole

Cat. No.: B11774087
M. Wt: 225.70 g/mol
InChI Key: SRABRRCKNYGQTH-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-hydrazinylthiazole is a heterocyclic compound that contains both a thiazole ring and a hydrazine functional group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the 2-chlorophenyl group adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-2-hydrazinylthiazole typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is usually heated to reflux for several hours to ensure complete formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-2-hydrazinylthiazole can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form the corresponding azo compound.

    Reduction: The thiazole ring can be reduced under specific conditions to form the corresponding dihydrothiazole.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)-2-hydrazinylthiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thiazole ring can also interact with various biological receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 4-(2-Chlorophenyl)-3-cyano-6-hydroxy-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolate

Uniqueness

4-(2-Chlorophenyl)-2-hydrazinylthiazole is unique due to the presence of both the thiazole ring and the hydrazine group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C9H8ClN3S/c10-7-4-2-1-3-6(7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13)

InChI Key

SRABRRCKNYGQTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NN)Cl

Origin of Product

United States

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